An In-depth Technical Guide to Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
An In-depth Technical Guide to Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
An Important Note on Chemical Identity: Initial searches for "Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate" (CAS 1256633-23-4) yielded limited publicly available technical information. However, a closely related compound, Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate (CAS 63876-32-4 ), is a well-documented intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. It is highly probable that the intended subject of this guide is this ethyl ester. This document will focus on the synthesis, properties, and applications of the ethyl ester due to the availability of comprehensive scientific data.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate.
Physicochemical Data
The following tables summarize the key physical and chemical properties of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate and its primary synthetic precursors.
Table 1: Properties of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
| Property | Value |
| CAS Number | 63876-32-4 |
| Molecular Formula | C₁₇H₂₅NO₄ |
| Molecular Weight | 307.38 g/mol |
| Appearance | No data available |
| Boiling Point | 137-140 °C at 0.06 Torr[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Refractive Index | 1.507[1] |
| Flash Point | 193.2 ± 25.1 °C[1] |
| LogP | 3.77[1] |
| PSA | 55.8 Ų |
Table 2: Properties of N-Benzylglycine Ethyl Ester
| Property | Value |
| CAS Number | 6436-90-4 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 140-142 °C at 10 mmHg |
| Density | 1.031 g/mL at 25 °C |
| Refractive Index | n20/D 1.506 |
| Storage Temperature | 2-8°C[2] |
Table 3: Properties of Ethyl 4-bromobutanoate
| Property | Value |
| CAS Number | 2969-81-5 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 198-200 °C |
| Density | 1.359 g/mL at 25 °C |
| Refractive Index | n20/D 1.446 |
Experimental Protocols
The synthesis of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is achieved through the N-alkylation of a secondary amine, N-Benzylglycine ethyl ester, with an alkyl halide, Ethyl 4-bromobutanoate. The detailed protocols for the synthesis of the precursors and the final product are provided below.
Synthesis of Precursor 1: N-Benzylglycine Ethyl Ester
N-Benzylglycine ethyl ester can be synthesized via the reaction of benzylamine with ethyl bromoacetate.[3]
Reaction:
Caption: Synthesis of N-Benzylglycine Ethyl Ester.
Materials:
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Benzylamine
-
Ethyl bromoacetate
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Potassium carbonate (or another suitable base)
-
Methanol (or another suitable solvent)
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Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzylamine in methanol, add potassium carbonate.
-
To this stirred suspension, add ethyl bromoacetate dropwise at room temperature.
-
The reaction mixture is then refluxed for a specified time (e.g., 30 minutes) and monitored by thin-layer chromatography (TLC) for completion.[1]
-
After the reaction is complete, the mixture is poured into ice-water and extracted with ethyl acetate.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude N-Benzylglycine ethyl ester can be purified by silica gel column chromatography.
Synthesis of Precursor 2: Ethyl 4-bromobutanoate
Ethyl 4-bromobutanoate can be prepared from gamma-butyrolactone.[4]
Reaction:
Caption: Synthesis of Ethyl 4-bromobutanoate.
Materials:
-
Gamma-butyrolactone
-
Dry hydrogen bromide gas
-
Absolute ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous drying agent (e.g., sodium sulfate)
Procedure:
-
In a suitable reaction vessel, gamma-butyrolactone is stirred in a water bath.
-
Dry hydrogen bromide gas is slowly introduced into the reaction mixture.[4]
-
After the addition of HBr, the reaction is stirred for a period at a controlled temperature.[4]
-
Absolute ethanol is then added, and the mixture is heated to complete the esterification.[4]
-
The reaction mixture is then washed with deionized water. The organic layer is separated and washed with a saturated sodium bicarbonate solution until neutral, followed by a final wash with deionized water.
-
The organic layer is dried over an anhydrous drying agent to yield Ethyl 4-bromobutanoate.[4]
Synthesis of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate
This synthesis involves the N-alkylation of N-Benzylglycine ethyl ester with Ethyl 4-bromobutanoate in the presence of a base.
Reaction:
Caption: Synthesis of the target compound.
Materials:
-
N-Benzylglycine ethyl ester
-
Ethyl 4-bromobutanoate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
General Procedure (based on similar alkylation reactions):
-
Dissolve N-Benzylglycine ethyl ester in a suitable anhydrous solvent such as acetonitrile.
-
Add a suitable base, such as potassium carbonate or triethylamine, to the solution.
-
Add Ethyl 4-bromobutanoate to the reaction mixture, likely dropwise, at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux to ensure the completion of the reaction, which can be monitored by TLC.
-
Once the reaction is complete, the mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Role in Pharmaceutical Synthesis
Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a key intermediate in the synthesis of Perindopril, an ACE inhibitor used to treat high blood pressure, heart failure, and to prevent cardiovascular events.
Perindopril Synthesis Workflow:
Caption: Role as a Perindopril intermediate.
The synthesis of Perindopril generally involves the coupling of Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate with an appropriate derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, followed by debenzylation (typically via catalytic hydrogenation) to yield the final active pharmaceutical ingredient.
Conclusion
Ethyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of the widely used ACE inhibitor, Perindopril. This guide provides a comprehensive overview of its synthesis, including detailed protocols for its precursors and a generalized method for its preparation. The provided physicochemical data and reaction diagrams offer a valuable resource for scientists and researchers in the field of drug development and organic synthesis.

